SANPAH
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Overview
Description
SANPAH is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SANPAH typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Pyrrolidinone Ring: This step involves the reaction of a suitable amine with a dicarboxylic acid derivative to form the pyrrolidinone ring.
Attachment of the Hexyl Chain: The hexyl chain is introduced through a nucleophilic substitution reaction, where the pyrrolidinone derivative reacts with a halogenated hexane compound.
Nitro Group Introduction: The nitro group is introduced via nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Final Assembly: The final step involves the coupling of the nitro-substituted aromatic compound with the hexyl-pyrrolidinone derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or nitrosonium derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and alkylating agents under acidic or basic conditions.
Major Products
Oxidation Products: Nitroso derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, it serves as a probe for studying enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Medicine
Industry
In the industrial sector, it is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of SANPAH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
SANPAH: shares similarities with other nitro-substituted aromatic compounds and pyrrolidinone derivatives.
Uniqueness
- The unique combination of functional groups in this compound provides distinct reactivity and interaction profiles, making it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
[4-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]amino]-3-nitrophenyl]imino-iminoazanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O6/c17-20-19-11-5-6-12(13(10-11)22(26)27)18-9-3-1-2-4-16(25)28-21-14(23)7-8-15(21)24/h5-6,10,17H,1-4,7-9H2/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTXNFWSIRMUQX-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N6O6+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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